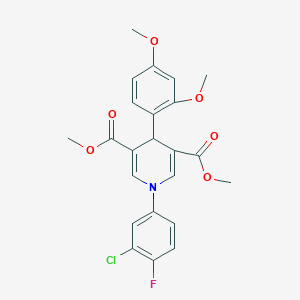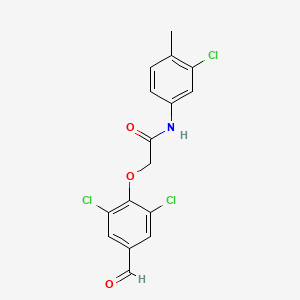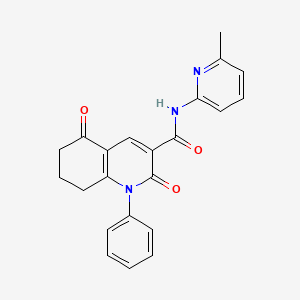![molecular formula C21H21N3O3 B3538624 2-[3-(morpholin-4-yl)-3-oxopropyl]-4-phenylphthalazin-1(2H)-one](/img/structure/B3538624.png)
2-[3-(morpholin-4-yl)-3-oxopropyl]-4-phenylphthalazin-1(2H)-one
Descripción general
Descripción
2-[3-(morpholin-4-yl)-3-oxopropyl]-4-phenylphthalazin-1(2H)-one is a complex organic compound that features a phthalazinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the morpholine ring and the phenyl group contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(morpholin-4-yl)-3-oxopropyl]-4-phenylphthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and phthalic anhydride.
Introduction of the Phenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions to attach the phenyl group to the phthalazinone core.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Final Assembly: The final step involves the formation of the oxopropyl linkage, which can be achieved through various condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(morpholin-4-yl)-3-oxopropyl]-4-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
2-[3-(morpholin-4-yl)-3-oxopropyl]-4-phenylphthalazin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[3-(morpholin-4-yl)-3-oxopropyl]-4-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Morpholine-Containing Compounds: Molecules that feature the morpholine ring and exhibit similar chemical properties.
Phenyl-Substituted Compounds: Compounds with phenyl groups attached to various core structures.
Uniqueness
2-[3-(morpholin-4-yl)-3-oxopropyl]-4-phenylphthalazin-1(2H)-one is unique due to the combination of its phthalazinone core, morpholine ring, and phenyl group. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
2-(3-morpholin-4-yl-3-oxopropyl)-4-phenylphthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-19(23-12-14-27-15-13-23)10-11-24-21(26)18-9-5-4-8-17(18)20(22-24)16-6-2-1-3-7-16/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYRJSHYJDCZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-cyclopentyl-6-imino-N,13-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B3538541.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(4-methylphenyl)propanamide](/img/structure/B3538544.png)

![N-{2-[(4-chlorobenzyl)carbamoyl]-4-iodophenyl}pyridine-3-carboxamide](/img/structure/B3538550.png)
![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B3538555.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B3538569.png)
![N-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B3538578.png)
![N-(4-bromo-2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3538584.png)

![2,6-DIMETHYLPHENYL [(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)METHYL] ETHER](/img/structure/B3538593.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B3538603.png)
![2-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B3538611.png)


